Cas no 205533-30-8 (3,4,5-Trifluoro-2-hydroxybenzoic acid)

3,4,5-トリフルオロ-2-ヒドロキシ安息香酸は、フッ素原子とヒドロキシル基を有する芳香族カルボン酸誘導体です。その特徴的な分子構造により、高い電子求引性と優れた反応性を示し、医薬品中間体や有機合成のビルディングブロックとして重要な役割を果たします。特に、フッ素原子の導入により代謝安定性が向上し、生体適合性材料や農薬分野での応用が期待されます。また、結晶性が良好で精製が容易なため、高純度品の調製が可能です。カルボキシル基とヒドロキシル基の存在により、金属キレート剤や高分子修飾剤としての利用も検討されています。

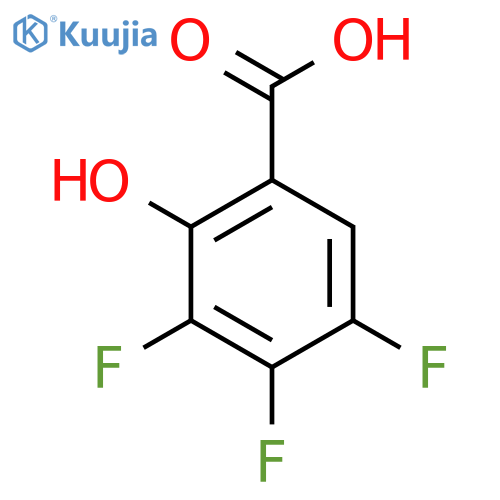

205533-30-8 structure

商品名:3,4,5-Trifluoro-2-hydroxybenzoic acid

CAS番号:205533-30-8

MF:C7H3F3O3

メガワット:192.092132806778

MDL:MFCD20640463

CID:4785404

PubChem ID:22116787

3,4,5-Trifluoro-2-hydroxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3,4,5-trifluoro-2-hydroxybenzoic acid

- 3,4,5-trifluorosalicylic acid

- 2-Hydroxy-3,4,5-trifluorobenzoic acid

- AKOS016038573

- 205533-30-8

- OULDSJUFYGMOJG-UHFFFAOYSA-N

- EN300-5247045

- SCHEMBL6324251

- CHEMBL3794370

- G63938

- 3,4,5-Trifluoro-2-hydroxybenzoic acid

-

- MDL: MFCD20640463

- インチ: 1S/C7H3F3O3/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1,11H,(H,12,13)

- InChIKey: OULDSJUFYGMOJG-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C(=CC(C(=O)O)=C1O)F)F

計算された属性

- せいみつぶんしりょう: 192.00342844g/mol

- どういたいしつりょう: 192.00342844g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 57.5

3,4,5-Trifluoro-2-hydroxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010069520-10g |

2-Hydroxy-3,4,5-trifluorobenzoic acid |

205533-30-8 | 95% | 10g |

$1310.00 | 2023-09-02 | |

| 1PlusChem | 1P023RF4-250mg |

3,4,5-trifluoro-2-hydroxybenzoic acid |

205533-30-8 | 98% | 250mg |

$433.00 | 2023-12-19 | |

| Aaron | AR023RNG-10g |

3,4,5-trifluoro-2-hydroxybenzoic acid |

205533-30-8 | 95% | 10g |

$7290.00 | 2023-12-15 | |

| Aaron | AR023RNG-50mg |

3,4,5-Trifluoro-2-hydroxybenzoic acid |

205533-30-8 | 98% | 50mg |

$153.00 | 2025-02-17 | |

| Aaron | AR023RNG-500mg |

3,4,5-trifluoro-2-hydroxybenzoic acid |

205533-30-8 | 95% | 500mg |

$1344.00 | 2023-12-15 | |

| Aaron | AR023RNG-100mg |

3,4,5-Trifluoro-2-hydroxybenzoic acid |

205533-30-8 | 98% | 100mg |

$260.00 | 2025-02-17 | |

| Aaron | AR023RNG-1g |

3,4,5-trifluoro-2-hydroxybenzoic acid |

205533-30-8 | 95% | 1g |

$1715.00 | 2023-12-15 | |

| TRC | T203305-500mg |

3,4,5-Trifluoro-2-hydroxybenzoic acid |

205533-30-8 | 500mg |

$ 650.00 | 2022-06-03 | ||

| Matrix Scientific | 222132-1g |

3,4,5-Trifluoro-2-hydroxybenzoic acid, 95% min |

205533-30-8 | 95% | 1g |

$420.00 | 2023-09-10 | |

| TRC | T203305-250mg |

3,4,5-Trifluoro-2-hydroxybenzoic acid |

205533-30-8 | 250mg |

$ 395.00 | 2022-06-03 |

3,4,5-Trifluoro-2-hydroxybenzoic acid 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

205533-30-8 (3,4,5-Trifluoro-2-hydroxybenzoic acid) 関連製品

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬